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Compound of Interest

Compound Name: Aminoethyl nitrate

Cat. No.: B123977

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
aminoethyl nitrate (CAS No. 646-02-6), a nitrate ester with vasodilatory properties. Due to the
limited availability of publicly accessible raw experimental data, this document presents
predicted spectroscopic information based on the known chemical structure of 2-aminoethyl
nitrate, supplemented with established principles of NMR, IR, and MS spectroscopy. Detailed
experimental protocols for obtaining such data are also provided to guide researchers in their
analytical endeavors.

Chemical Structure and Properties

2-Aminoethyl nitrate (C2HsN203, Molar Mass: 106.08 g/mol ) is the nitrate ester of
ethanolamine. Its structure contains a primary amino group and a nitrate ester group, which
dictate its characteristic spectroscopic features.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 2-aminoethyl nitrate. These predictions are based
on established empirical rules and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for 2-Aminoethyl Nitrate
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.1-33 Triplet 2H Hz2N-CHa2-
~45-47 Triplet 2H -CH2-ONO:2

Predicted in a common deuterated solvent like CDClIs or D20. The amino protons (-NHz) may
appear as a broad singlet or may exchange with D20, rendering them invisible.

Table 2: Predicted 3C NMR Data for 2-Aminoethyl Nitrate

Chemical Shift (6, ppm) Assighment
~40-45 Hz2N-CHz2-
~70-75 -CH2-ONO:2

Predicted chemical shifts are relative to a standard reference (e.g., TMS).

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-Aminoethyl Nitrate

Functional Group

Wavenumber (cm~—?) Intensity . .

Vibration
3400 - 3250 Medium, Broad N-H stretch (primary amine)
2960 - 2850 Medium C-H stretch (aliphatic)
1650 - 1580 Medium N-H bend (primary amine)
1650 - 1600 Strong 0O-NO2 asymmetric stretch
1285 - 1250 Strong O-NOz2 symmetric stretch
870 - 830 Strong N-O stretch
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Mass Spectrometry (MS)

Table 4: Predicted Major Fragments in Mass Spectrum of 2-Aminoethyl Nitrate (Electron

lonization)
m/z Proposed Fragment lon
106 [M]* (Molecular lon)
76 [M - NOJ*
62 [NOs]~ or rearrangements
46 [NO2]*
44 [H2N-CH2-CHz]*
30 [CH2=NH2]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a small organic
molecule like 2-aminoethyl nitrate. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Accurately weigh 5-10 mg of purified 2-aminoethyl nitrate.

e Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls, DMSO-ds, D20) in a clean, dry vial.

e Ensure the sample is fully dissolved. Gentle vortexing or warming may be applied if
necessary.

« Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm
NMR tube.

o Cap the NMR tube securely.
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H NMR Acquisition:

e Spectrometer: 400 MHz or higher field instrument.

e Pulse Sequence: Standard single-pulse sequence.

e Solvent: As used in sample preparation.

e Temperature: 298 K.

e Number of Scans: 16-64 scans, depending on concentration.

o Relaxation Delay: 1-5 seconds.

e Spectral Width: 0-12 ppm.

o Reference: Tetramethylsilane (TMS) at O ppm or residual solvent peak.
13C NMR Acquisition:

e Spectrometer: 400 MHz or higher field instrument.

e Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
e Solvent: As used in sample preparation.

e Temperature: 298 K.

e Number of Scans: 1024 or more, as *3C has low natural abundance.
o Relaxation Delay: 2 seconds.

e Spectral Width: 0-220 ppm.

o Reference: TMS at O ppm or solvent peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the neat 2-aminoethyl nitrate sample (liquid or solid) directly onto
the ATR crystal, ensuring complete coverage of the crystal surface.

Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

Data Acquisition:

Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.
Scan Range: 4000 - 400 cm~1,

Resolution: 4 cm™2.

Number of Scans: 16-32 scans co-added for both the background and the sample spectra.

Data Presentation: Transmittance or Absorbance.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

Prepare a dilute solution of 2-aminoethyl nitrate (approximately 1 mg/mL) in a volatile
solvent such as methanol or acetonitrile.

The sample can be introduced into the mass spectrometer via direct infusion using a syringe
pump or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for
separation prior to analysis.

Data Acquisition (Electron lonization - El for GC-MS):
« lonization Mode: Electron lonization (EI).

e Electron Energy: 70 eV.
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e Mass Range: m/z 10 - 200.

e Scan Speed: 1 scan/second.

e Source Temperature: 200-250 °C.

Data Acquisition (Electrospray lonization - ESI for LC-MS):

« lonization Mode: Positive Electrospray lonization (ESI+).

Capillary Voltage: 3-4 kV.

Nebulizer Gas (N2): Flow rate appropriate for the instrument.

Drying Gas (N2): Flow rate and temperature optimized for solvent removal.

Mass Range: m/z 50 - 300.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a small
molecule like 2-aminoethyl nitrate.
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Caption: A logical workflow for the spectroscopic analysis of 2-aminoethyl nitrate.

 To cite this document: BenchChem. [Spectroscopic Characterization of 2-Aminoethyl Nitrate:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b123977#spectroscopic-data-nmr-ir-ms-of-2-
aminoethyl-nitrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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